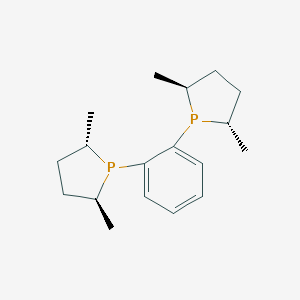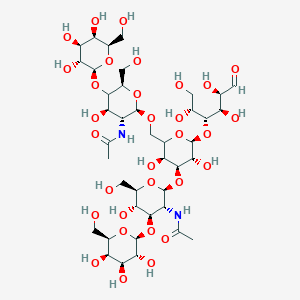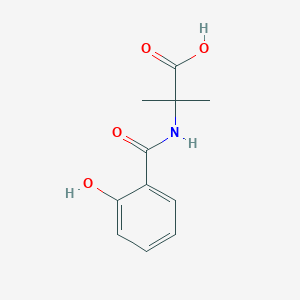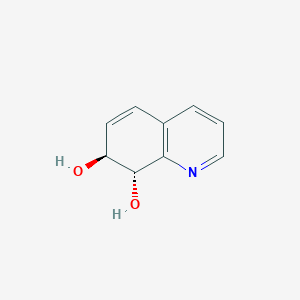
trans-7,8-Dihydroxy-7,8-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-7,8-Dihydroxy-7,8-dihydroquinoline, also known as DHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines. trans-7,8-Dihydroxy-7,8-dihydroquinoline has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been reported to exhibit various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage, reduce inflammation, and improve glucose metabolism. trans-7,8-Dihydroxy-7,8-dihydroquinoline has also been shown to exhibit neuroprotective properties and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of trans-7,8-Dihydroxy-7,8-dihydroquinoline is its ease of synthesis and availability. It is also a stable compound that can be stored for long periods. However, trans-7,8-Dihydroxy-7,8-dihydroquinoline has some limitations in lab experiments, including its low solubility in water and its tendency to form aggregates in solution.
Direcciones Futuras
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has shown promising potential for various applications, including the development of new drugs and materials. Some of the future directions for trans-7,8-Dihydroxy-7,8-dihydroquinoline research include the development of new synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential applications in material science and nanotechnology.
In conclusion, trans-7,8-Dihydroxy-7,8-dihydroquinoline is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. trans-7,8-Dihydroxy-7,8-dihydroquinoline has shown promising potential for various applications, and future research is needed to explore its full potential.
Métodos De Síntesis
Trans-7,8-Dihydroxy-7,8-dihydroquinoline can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 1,2-diaminobenzene in acetic acid to produce trans-7,8-Dihydroxy-7,8-dihydroquinoline.
Aplicaciones Científicas De Investigación
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals.
Propiedades
Número CAS |
130536-40-2 |
|---|---|
Nombre del producto |
trans-7,8-Dihydroxy-7,8-dihydroquinoline |
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(7S,8S)-7,8-dihydroquinoline-7,8-diol |
InChI |
InChI=1S/C9H9NO2/c11-7-4-3-6-2-1-5-10-8(6)9(7)12/h1-5,7,9,11-12H/t7-,9+/m0/s1 |
Clave InChI |
GFWXLEUSCRYCJU-IONNQARKSA-N |
SMILES isomérico |
C1=CC2=C([C@@H]([C@H](C=C2)O)O)N=C1 |
SMILES |
C1=CC2=C(C(C(C=C2)O)O)N=C1 |
SMILES canónico |
C1=CC2=C(C(C(C=C2)O)O)N=C1 |
Sinónimos |
TRANS-7,8-DIHYDROXY-7,8-DIHYDROQUINOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



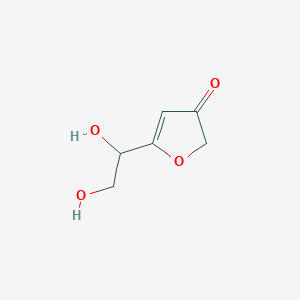
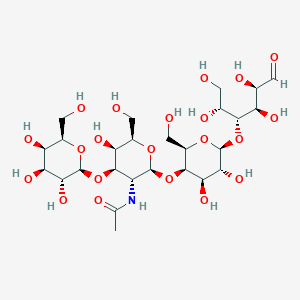
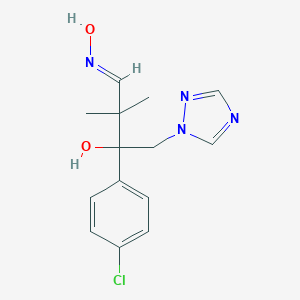
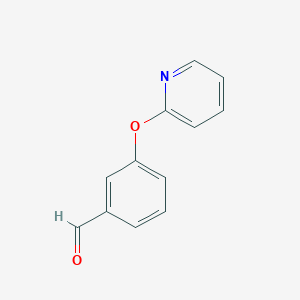
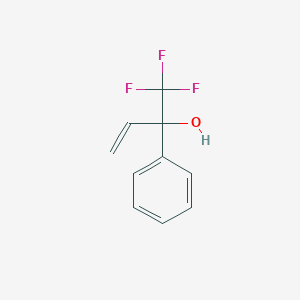
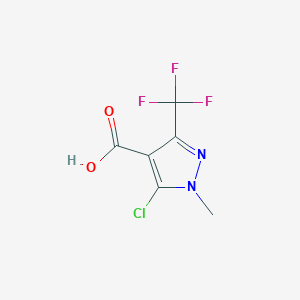


![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
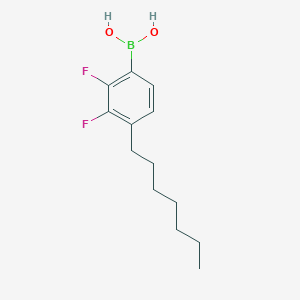
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)
